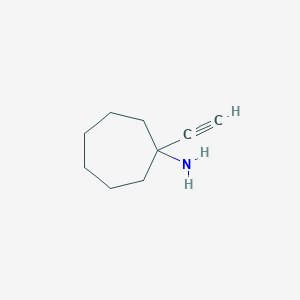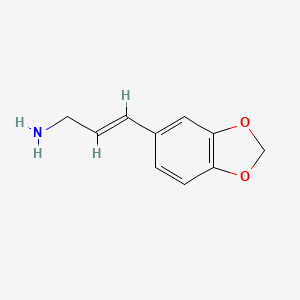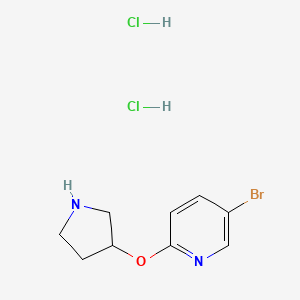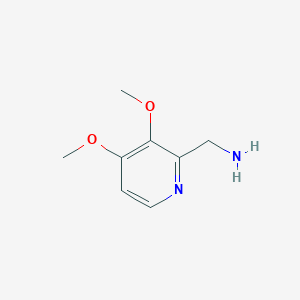
1-(3,4-Dimethoxypyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethoxypyridin-2-yl)methanamine: is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, featuring methoxy groups at the 3 and 4 positions and a methanamine group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dimethoxypyridin-2-yl)methanamine typically involves the reaction of 3,4-dimethoxypyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3,4-dimethoxypyridine, formaldehyde, ammonia.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: Industrial production of (3,4-dimethoxypyridin-2-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3,4-dimethoxypyridin-2-yl)methanamine can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (3,4-dimethoxypyridin-2-yl)methanamine is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (3,4-dimethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
(3,5-dimethoxypyridin-2-yl)methanamine: Similar structure but with methoxy groups at the 3 and 5 positions.
(2,4-dimethoxypyridin-3-yl)methanamine: Methoxy groups at the 2 and 4 positions.
(2,6-dimethoxypyridin-3-yl)methanamine: Methoxy groups at the 2 and 6 positions.
Uniqueness:
Positional Isomerism: The unique positioning of the methoxy groups at the 3 and 4 positions in (3,4-dimethoxypyridin-2-yl)methanamine imparts distinct chemical properties compared to its isomers.
Reactivity: The specific arrangement of functional groups influences the compound’s reactivity and interaction with other molecules, making it suitable for specialized applications.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
(3,4-dimethoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-3-4-10-6(5-9)8(7)12-2/h3-4H,5,9H2,1-2H3 |
Clave InChI |
KGUSEJCYFZWERN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1)CN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13551199.png)
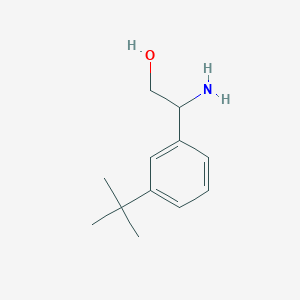
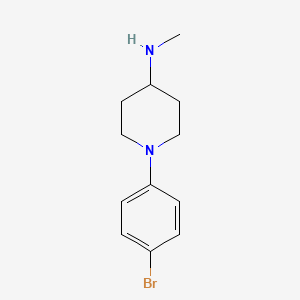
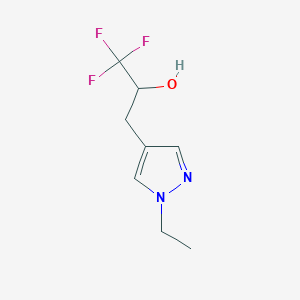
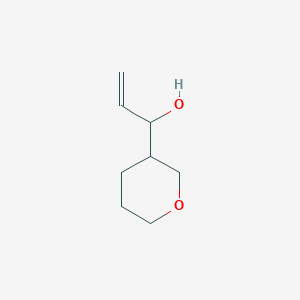
![2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
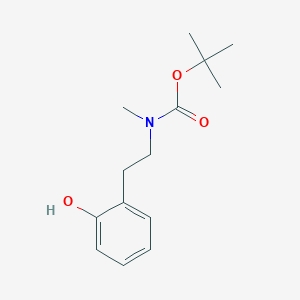
![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)

![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)
![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)
